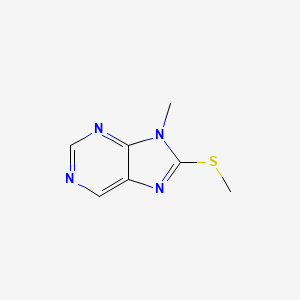
9H-Purine, 9-methyl-8-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine, 9-methyl-8-(methylthio)-: is a chemical compound with the molecular formula C7H8N4S It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 9-methyl-8-(methylthio)- typically involves the alkylation of purine derivatives. One common method includes the reaction of 9H-purine with methyl iodide in the presence of a base to introduce the methyl group at the 9-position. The methylthio group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the purine ring, potentially leading to the formation of dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the methylthio group, where various nucleophiles can replace the methylthio group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9H-Purine, 9-methyl-8-(methylthio)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules such as DNA and proteins. It can also serve as a probe to investigate enzyme mechanisms involving purine metabolism.
Medicine: In medicine, derivatives of purine are often explored for their potential therapeutic properties
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure may also find applications in the design of novel catalysts.
Mécanisme D'action
The mechanism of action of 9H-Purine, 9-methyl-8-(methylthio)- is not fully understood. it is believed to interact with various molecular targets through its purine ring system. The methyl and methylthio groups may enhance its binding affinity to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
9H-Purine, 8-methylthio-: Similar structure but lacks the methyl group at the 9-position.
9H-Purine, 9-methyl-: Similar structure but lacks the methylthio group at the 8-position.
6-(Substitutedamino)-purines: These compounds have various substituents at the 6-position and exhibit different chemical and biological properties.
Uniqueness: 9H-Purine, 9-methyl-8-(methylthio)- is unique due to the presence of both the methyl and methylthio groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern allows for a broader range of interactions and applications compared to its simpler analogs.
Propriétés
Numéro CAS |
24851-51-2 |
|---|---|
Formule moléculaire |
C7H8N4S |
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
9-methyl-8-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-6-5(3-8-4-9-6)10-7(11)12-2/h3-4H,1-2H3 |
Clé InChI |
CHVNAJCSHLYMRZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC=NC=C2N=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




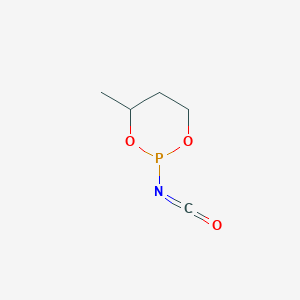

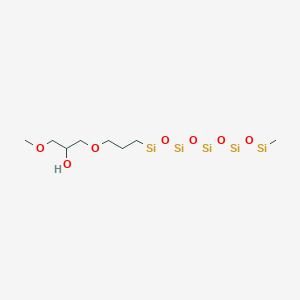
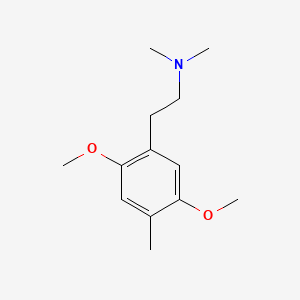
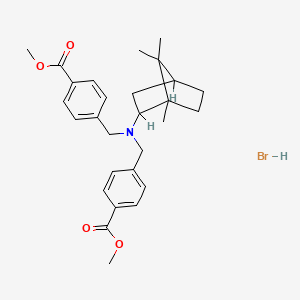
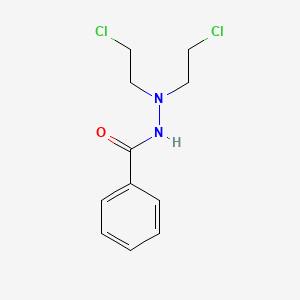
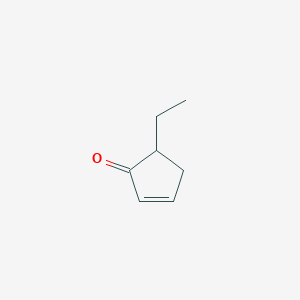
![4a,6a-Dimethylhexadecahydroindeno[5,4-f]chromene-2,7-diyl diacetate](/img/structure/B14693491.png)
![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)
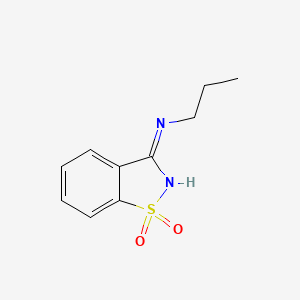

![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)
